molecular formula C7H10N2O3S B8043815 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid CAS No. 139444-38-5

5-Amino-2-(aminomethyl)benzene-1-sulfonic acid

Cat. No.: B8043815
CAS No.: 139444-38-5
M. Wt: 202.23 g/mol
InChI Key: WVRFOWUCHMXFRU-UHFFFAOYSA-N
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Description

5-Amino-2-(aminomethyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C₇H₉NO₃S. It is a derivative of benzene sulfonic acid, featuring an amino group (-NH₂) and an aminomethyl group (-CH₂-NH₂) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-nitrobenzene-1-sulfonic acid as the starting material.

  • Reduction Process: The nitro group (-NO₂) in 2-nitrobenzene-1-sulfonic acid is reduced to an amino group (-NH₂) using reducing agents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst.

  • Aminomethylation: The resulting 2-aminobenzene-1-sulfonic acid undergoes aminomethylation, where a methyl group is introduced to the benzene ring using formaldehyde and ammonium chloride under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, converting the amino groups to nitro groups or other oxidized forms.

  • Reduction: The compound can be further reduced to remove the sulfonic acid group, resulting in the formation of aminomethylated benzene derivatives.

  • Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

  • Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

  • Substitution: Halides (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, such as 5-nitro-2-(aminomethyl)benzene-1-sulfonic acid.

  • Reduction Products: Aminomethylated benzene derivatives.

  • Substitution Products: Halogenated or alkylated derivatives of the sulfonic acid group.

Properties

IUPAC Name

5-amino-2-(aminomethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4,8-9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFOWUCHMXFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626966
Record name 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139444-38-5
Record name 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzoic acid: Similar structure but lacks the sulfonic acid group.

  • 4-Aminobenzenesulfonic acid: Similar sulfonic acid group but different position of the amino group.

  • 3-Aminobenzenesulfonic acid: Different position of both the amino and sulfonic acid groups.

Uniqueness: 5-Amino-2-(aminomethyl)benzene-1-sulfonic acid is unique due to its combination of amino and aminomethyl groups on the benzene ring, which provides versatility in chemical reactions and applications.

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